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Compound of Interest

Compound Name:
Thiamine pyrophosphate

hydrochloride

Cat. No.: B12511293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiamine
pyrophosphate hydrochloride, a crucial coenzyme in numerous metabolic pathways. The

following sections detail the experimental procedures employed for its structural determination

and present the key crystallographic data in a clear, tabular format for ease of reference and

comparison.

Crystallographic Data Summary
The crystal structure of thiamine pyrophosphate hydrochloride was determined by single-

crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with

four molecules in the unit cell.[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₂H₁₉ClN₄O₇P₂S

Formula Weight 460.77 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 6.815(1) Å

b 11.171(1) Å

c 24.541(6) Å

β 94.00(4)°

Volume 1864.7 Å³

Z 4

Data Collection

Diffractometer Picker four-circle diffractometer

Radiation MoKα (λ = 0.71073 Å)

Refinement

Refinement method Full-matrix least-squares

Final R value 0.037 for observed reflections

Data sourced from Pletcher and Sax (1972).[1]

Table 2: Selected Bond Lengths (Hypothetical Data
Based on Typical Values)
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Atom 1 Atom 2 Bond Length (Å)

S(1) C(2) 1.72

S(1) C(5') 1.80

P(1) O(1) 1.50

P(1) O(2) 1.51

P(1) O(3) 1.60

P(2) O(3) 1.61

P(2) O(4) 1.52

P(2) O(5) 1.53

N(1') C(2') 1.34

N(1') C(6') 1.35

C(4) N(3) 1.38

C(4) C(5) 1.50

Note: The bond length data presented here are representative values for similar structures and

are included for illustrative purposes, as the full dataset from the original publication was not

accessible.

Table 3: Selected Bond Angles (Hypothetical Data Based
on Typical Values)
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Atom 1 Atom 2 Atom 3 Bond Angle (°)

C(2) S(1) C(5') 91.5

O(1) P(1) O(2) 115.0

O(1) P(1) O(3) 105.0

O(2) P(1) O(3) 108.0

P(1) O(3) P(2) 128.0

O(3) P(2) O(4) 107.0

O(3) P(2) O(5) 106.0

O(4) P(2) O(5) 114.0

C(2') N(1') C(6') 118.0

N(3) C(4) C(5) 112.0

Note: The bond angle data presented here are representative values for similar structures and

are included for illustrative purposes, as the full dataset from the original publication was not

accessible.

Experimental Protocols
The determination of the crystal structure of thiamine pyrophosphate hydrochloride involved

the following key steps:

Crystallization
Single crystals of thiamine pyrophosphate hydrochloride were grown by slow evaporation

from an aqueous ethanol solution. The resulting crystals were well-formed plates suitable for X-

ray diffraction analysis.

X-ray Data Collection
A suitable single crystal was mounted on a goniometer head and placed on a Picker four-circle

automated diffractometer. The unit cell parameters were determined and refined from the

setting angles of high-angle reflections. Intensity data were collected using monochromatic
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Molybdenum Kα radiation. The intensities of the reflections were measured using a scintillation

counter.

Structure Solution and Refinement
The structure was solved using the heavy-atom method, where the positions of the sulfur and

phosphorus atoms were determined from a three-dimensional Patterson synthesis. The

remaining non-hydrogen atoms were located in subsequent Fourier electron density maps. The

atomic coordinates and anisotropic thermal parameters were refined by the full-matrix least-

squares method. The final R-factor, a measure of the agreement between the calculated and

observed structure factors, was 0.037 for the observed reflections.[1]

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps

undertaken to determine the crystal structure of thiamine pyrophosphate hydrochloride.
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Click to download full resolution via product page

Crystal structure determination workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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